molecular formula C11H22O B123061 2-Undecanone CAS No. 112-12-9

2-Undecanone

Cat. No.: B123061
CAS No.: 112-12-9
M. Wt: 170.29 g/mol
InChI Key: KYWIYKKSMDLRDC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Undecanone, also known as Undecan-2-one, primarily targets the Acyl-coenzyme A thioesterase 13 in humans . This enzyme plays a crucial role in the metabolism of fatty acids within the body. Additionally, it has been found to inhibit the DnaKJE-ClpB bichaperone dependent refolding of heat-inactivated bacterial luciferases .

Mode of Action

The interaction of this compound with its targets results in significant changes. It inhibits the DnaKJE-ClpB bichaperone dependent refolding of heat-inactivated bacterial luciferases . This inhibition disrupts the normal functioning of these bacterial proteins, thereby affecting the bacteria’s survival and growth.

Biochemical Pathways

It has been found to inhibit the nf-κb pathway, which plays a key role in regulating the immune response to infection . Inhibition of this pathway can alleviate airway inflammation and remodeling, providing relief in conditions like asthma .

Pharmacokinetics

It is known that this compound is a volatile organic compound, suggesting that it may be rapidly absorbed and distributed throughout the body, and potentially metabolized and excreted quickly .

Result of Action

The action of this compound results in several molecular and cellular effects. It has been found to inhibit lung tumorigenesis , suggesting potential anti-cancer properties. Furthermore, it has been shown to alleviate asthma by reducing airway inflammation and remodeling . This is achieved by inhibiting the NF-κB pathway, which is involved in the regulation of immune responses .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, it has been found to act as an insect repellent, with its effectiveness potentially being affected by factors such as temperature and humidity . Moreover, its volatility suggests that it may evaporate quickly in certain environments, potentially affecting its stability and efficacy .

Biochemical Analysis

Biochemical Properties

2-Undecanone plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. One of the notable interactions is with the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO-1), which is part of the Nrf2-HO-1/NQO-1 signaling pathway . This pathway is crucial for the compound’s antioxidant properties, as it helps in reducing intracellular reactive oxygen species (ROS) and protecting cells from DNA damage and inflammation . Additionally, this compound has been shown to inhibit the activity of the molecular chaperone DnaK, which is involved in protein folding and stress responses .

Cellular Effects

This compound has been observed to have various effects on different types of cells and cellular processes. In lung cells, it significantly suppresses benzo(a)pyrene-induced lung tumorigenesis by activating the Nrf2-HO-1/NQO-1 signaling pathway . This activation leads to a decrease in ROS production, DNA damage, and inflammation, thereby protecting the cells . Furthermore, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound activates the Nrf2 pathway, which induces the expression of antioxidative enzymes such as heme oxygenase-1 (HO-1) and NQO-1 . This activation helps in counteracting intracellular ROS generation and attenuating DNA damage and inflammation . Additionally, this compound inhibits the activity of DnaK, which affects protein folding and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can maintain its repellent properties over extended periods, although its efficacy may decrease with prolonged exposure . Additionally, the inhibitory effects of this compound on certain enzymes and proteins have been found to be reversible, indicating that its impact on cellular processes may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively suppress lung tumorigenesis without causing systemic toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as increased ROS production and inflammation . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to fatty acid metabolism. In Escherichia coli, metabolic engineering has been used to produce this compound by introducing chain-length specific acyl-ACP thioesterases and blocking the β-oxidation cycle . This process involves the conversion of fatty acids to β-keto acyl-CoAs, which are then transformed into this compound . The compound’s interaction with enzymes such as β-ketoacyl-CoA thioesterase plays a crucial role in its metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s solubility in organic solvents but insolubility in water affects its distribution and localization . Studies have shown that this compound can accumulate in specific tissues, such as the lungs, where it exerts its chemopreventive effects . The transport and distribution of this compound are influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with biomolecules. The compound has been found to localize in various cellular compartments, including the cytoplasm and mitochondria . Its localization is directed by specific targeting signals and post-translational modifications that guide it to these compartments . The activity and function of this compound are affected by its subcellular localization, as it interacts with different enzymes and proteins within these compartments.

Chemical Reactions Analysis

Properties

IUPAC Name

undecan-2-one
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11(2)12/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KYWIYKKSMDLRDC-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
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DSSTOX Substance ID

DTXSID2021943
Record name 2-Undecanone
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Molecular Weight

170.29 g/mol
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Physical Description

Colorless, oily liquid; [HSDB] Colorless liquid; mp = 11-13 deg C; [MSDSonline], Liquid, colourless to pale yellow liquid with a citrus, fatty, rue-like odour
Record name 2-Undecanone
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Boiling Point

231.5 °C, BP: 231.5 to 232.5 °C at 761 mm Hg; 99 °C at 7 mm Hg, 231.00 to 232.00 °C. @ 760.00 mm Hg
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Flash Point

192 °F (89 °C) (Closed cup)
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Solubility

Insoluble in water. Soluble in ethanol, ether, acetone, benzene, carbon tetrachloride, chloroform., soluble in alcohol and oil; insoluble in water, 1 ml in 1 ml 95% alcohol (in ethanol)
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Density

0.8260 to 0.8263 at 20 °C/4 °C, 0.822 -0.826
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Vapor Density

5.9 (Air = 1)
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Vapor Pressure

0.04 [mmHg], 4.1X10-2 mm Hg
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Color/Form

Oily liquid, Colorless liquid

CAS No.

112-12-9
Record name 2-Undecanone
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Record name undecan-2-one; methyl nonyl ketone
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Melting Point

15 °C
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Synthesis routes and methods I

Procedure details

The cross ketonization reaction with the triacylglycerol from Cuphea sp. and acetic acid is demonstrated. The seed oil from Cuphea sp. contains up to 71% decanoic acid and the reaction of this with acetic acid yields the fragrance compound 2-undecanone. Several ketonization catalysts from the literature including CeO2, CeO/Al2O3, CeO/ZrO2, MnOx/Al2O3 were screened and compared with a coprecipitated mixed metal oxide of empirical formula Fe0.5Ce0.2Al0.3Ox (also represented as 50Fe20Ce30AlOx). Each of these catalysts effected the conversion but the highest yield was found with Fe0.5Ce0.2Al0.3Ox. In a flow reactor, Fe0.5Ce0.2Al0.3Ox gave 2-undecanone at 91% theoretical yield with reaction conditions of 400° C., weight hourly space velocity of 2, molar ratio of acetic acid to Cuphea oil of 23, and N2 carrier gas flow of 125 ml/min at 2.4 bar. In the absence of acetic acid, coupling of the decanoic acid residues gives 10-ketononadecane.
[Compound]
Name
triacylglycerol
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Pd-C (1.0 g) was added to an ethyl acetate solution (300 ml) of 3-methyl-2-dodecen-1-ol (3″) (30 g, 0.15 mol) obtained from 2-undecanone (1″) in the same manner as in Example 2, and the mixture was stirred for 3 days in a hydrogen atmosphere. The reaction mixture was filtered through Celite, and the filtrate obtained was concentrated and then distilled under reduced pressure to obtain 3-methyldodecan-1-ol (4″) (20 g, 67%). b.p. 122-123° C./4 torrs. 1H-NMR (90 MHz, CDCl3) 0.8-1.0 (6H,m,Me), 1.0-1.7 (20H,m,2˜11-H and OH), 3.66 (2H,q,J=7,1-H).
Name
3-methyl-2-dodecen-1-ol
Quantity
0 (± 1) mol
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300 mL
Type
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Quantity
1 g
Type
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-undecanone exert its anti-inflammatory effects?

A1: Studies indicate that this compound inhibits the NF-κB pathway, a key regulator of inflammation. [] By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory cytokines, such as IL-4, IL-5, and IL-13. []

Q2: What is the role of mitophagy in the protective effects of this compound against fine particle-induced kidney inflammation?

A2: Research suggests that this compound can induce mitophagy, a process that removes damaged mitochondria, by suppressing the Akt1-mTOR signaling pathway. [] This mitophagy induction helps protect against PM2.5-induced kidney inflammation. []

Q3: What is the proposed mechanism for the anthelmintic activity of this compound?

A3: While the exact mechanism is not fully elucidated, in vitro studies indicate that this compound exhibits dose-dependent anthelmintic activity against gastrointestinal nematodes. [] Further research is needed to determine the specific molecular targets and pathways involved.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C11H22O and a molecular weight of 170.3 g/mol.

Q5: What factors can affect the stability of sodium houttuyfonate, a compound related to this compound?

A5: The stability of sodium houttuyfonate can be influenced by factors such as solvent, temperature, and pH. [] Studies have shown that it can be transformed into this compound during steam distillation. []

Q6: Does this compound exhibit any catalytic properties?

A6: Based on the provided research papers, there is no evidence suggesting that this compound possesses catalytic properties.

Q7: How do structural modifications of this compound affect its antifungal activity?

A7: Claisen–Schmidt condensation of this compound, yielding analogs like (E)-1-(3-methylbenzo[b]thiophen-2-yl)dodec-1-en-3-one (2b) and (E)-1-(5-bromothiophen-2-yl)dodec-1-en-3-one (2f), demonstrated promising activity against Colletotrichum fragariae. [] This suggests that specific structural modifications can enhance its antifungal properties.

Q8: How does the length of the carbon chain in methyl ketones relate to their insecticidal activity?

A8: Research shows that different chain lengths in methyl ketones can impact their toxicity to insects. For instance, 2-tridecanone exhibited higher toxicity towards spider mites and cowpea aphids compared to this compound. []

Q9: What is known about the pharmacokinetics of this compound?

A9: A study using an HPLC method to assess this compound pharmacokinetics in rats revealed key parameters: Tmax = (0.32 ± 0.10) h, Cmax = (6.47 ± 1.91) µg/mL, AUC0→∞ = (9.81 ± 3.11) (µg/mL) · h, and Ka = (5.30 ± 1.73) · h−1. [] This suggests rapid absorption and elimination.

Q10: How is this compound metabolized in rats?

A10: Research indicates a metabolic network compatibility when rats are exposed to Houttuynia volatile oil, with this compound as a major component. Similar metabolites were observed regardless of single or multiple constituent administration, suggesting shared metabolic pathways. []

Q11: What are the in vitro effects of this compound on airway smooth muscle cells (ASMCs)?

A11: this compound can inhibit platelet-derived growth factor-BB (PDGF-BB)-induced proliferation and migration of ASMCs. [] It also prevents the switch of ASMCs from a contractile to a synthetic phenotype, suggesting potential for mitigating airway remodeling in asthma. []

Q12: What in vivo model was used to study the anti-asthma effects of this compound?

A12: Researchers used an ovalbumin (OVA)-challenged BALB/c mouse model to investigate the effects of this compound on asthma. [] Results showed that this compound administration reduced airway inflammation, goblet cell hyperplasia, and airway smooth muscle thickening in these mice. []

Q13: Has this compound shown efficacy in any clinical trials?

A13: Based on the provided research papers, there is no mention of clinical trials conducted with this compound.

Q14: What analytical techniques have been used to determine this compound content?

A14: Several techniques have been employed to analyze this compound, including:

  • Gas chromatography (GC): Often coupled with mass spectrometry (GC-MS) for identification and quantification of this compound in plant extracts and essential oils. [, , , , , , , , , , , , , , , , , , ]
  • High-performance liquid chromatography (HPLC): Utilized for quantifying this compound in plant materials and for pharmacokinetic studies. [, , , ]
  • Headspace solid-phase microextraction (HS-SPME): Coupled with GC-MS for analyzing volatile compounds, including this compound, in plant materials. [, ]

Q15: What is the significance of using a low-pressure dielectric barrier discharge ionization (LP-DBDI) source for this compound analysis?

A15: The LP-DBDI source, a soft ionization method, demonstrated higher sensitivity for this compound detection compared to conventional atmospheric pressure chemical ionization (APCI). [] This increased sensitivity is valuable for trace analysis.

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